(2E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 4-pentylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Reduction: 3-(4-aminophenyl)-1-(4-pentylphenyl)prop-2-en-1-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one depends on its specific application. For example, its biological activity may involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biological pathways. The nitro group and the conjugated double bond system play crucial roles in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one: Lacks the pentyl group, which may affect its solubility and biological activity.
(2E)-3-(4-methoxyphenyl)-1-(4-pentylphenyl)prop-2-en-1-one: Contains a methoxy group instead of a nitro group, leading to different reactivity and biological properties.
Uniqueness
(2E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one is unique due to the presence of both the nitro group and the pentyl group, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C20H21NO3 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H21NO3/c1-2-3-4-5-16-6-11-18(12-7-16)20(22)15-10-17-8-13-19(14-9-17)21(23)24/h6-15H,2-5H2,1H3/b15-10+ |
InChI Key |
XZMFLDLPMNILKE-XNTDXEJSSA-N |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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